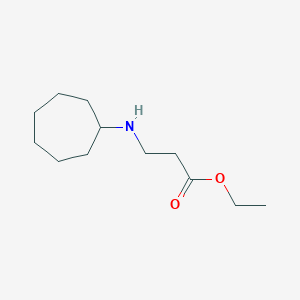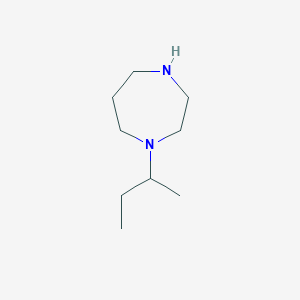![molecular formula C13H21NO2 B6352928 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol CAS No. 1019599-91-7](/img/structure/B6352928.png)
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenols, such as 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, such as its melting point, boiling point, and density, are not specified in the current search results . Further experimental analysis would be required to determine these properties.Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Food Products
Aldehydes with branched structures, such as 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. The production and degradation of these aldehydes from amino acids are well-documented, providing insights into controlling their levels for desired flavor profiles in both fermented and non-fermented products. This knowledge is crucial for enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).
Sorption of Phenoxy Herbicides
Research on the environmental behavior of phenoxy herbicides, including compounds similar to 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, indicates their interaction with soil and organic matter. Understanding the sorption dynamics of these chemicals is essential for predicting their environmental fate and mitigating potential ecological impacts. These insights help in designing more environmentally friendly herbicidal formulations and in the remediation of contaminated sites (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
The widespread use of synthetic phenolic antioxidants (SPAs) in industrial and commercial products raises concerns regarding their environmental and health impacts. Studies on SPAs, including compounds with similar structures to 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, highlight the need for understanding their occurrence, fate, and potential toxicity in the environment and humans. This research underscores the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Chemosensors Based on Phenolic Compounds
Phenolic compounds, including those derived from 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, have been explored for developing chemosensors with high selectivity and sensitivity for detecting various analytes. This research is pivotal for advancing environmental monitoring, medical diagnostics, and food safety assessments. The ability to detect and quantify specific substances with phenolic-based chemosensors represents a significant technological advancement (Roy, 2021).
Environmental Concerns and Management
Understanding the environmental fate and ecotoxicological effects of compounds like 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol is crucial for mitigating their impact on aquatic ecosystems and human health. Research into the occurrence, bioaccumulation, and potential toxic effects of similar compounds in water bodies and organisms informs regulatory policies and waste management practices aimed at protecting environmental and public health (Goodwin, Carra, Campo, & Soares, 2018).
Eigenschaften
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYGMFCTYVNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)







![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

